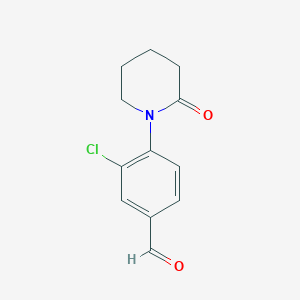

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde

Descripción

Propiedades

Fórmula molecular |

C12H12ClNO2 |

|---|---|

Peso molecular |

237.68 g/mol |

Nombre IUPAC |

3-chloro-4-(2-oxopiperidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12ClNO2/c13-10-7-9(8-15)4-5-11(10)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2 |

Clave InChI |

HNQDHBNCVRTGAP-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C(=O)C1)C2=C(C=C(C=C2)C=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with piperidin-2-one under specific conditions. The process can be summarized as follows:

Starting Materials: 3-chloro-4-nitrobenzaldehyde and piperidin-2-one.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.

Steps: The nitro group is reduced to an amine, followed by cyclization to form the piperidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 3-Chloro-4-(2-oxopiperidin-1-yl)benzoic acid.

Reduction: 3-Chloro-4-(2-oxopiperidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Key Observations :

- The 2-oxopiperidinyl group distinguishes the target compound by introducing a six-membered lactam ring, enhancing polarity and hydrogen-bond acceptor capacity compared to imidazole or methylamino substituents .

- Propargyl ether and piperidine ethoxy substituents introduce alkyne or tertiary amine functionalities, which are critical for click chemistry or CNS-targeting drug design, respectively .

Physicochemical Properties and Reactivity

Solubility and Polarity

- 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the lactam ring’s polarity.

- 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde : Higher solubility in water (logP = 1.8) owing to the imidazole’s basicity .

- 3-Chloro-4-(methylamino)benzaldehyde: Lower molecular weight (169.61 g/mol) and lipophilicity favor membrane permeability .

Actividad Biológica

3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12ClN2O

- Molecular Weight : 234.69 g/mol

- IUPAC Name : 3-chloro-4-(2-oxopiperidin-1-yl)benzaldehyde

The biological activity of 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar piperidine structures often exhibit significant cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity

Several studies have investigated the cytotoxic effects of piperidine derivatives, including 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde. The compound has shown selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| HSC-2 (oral cancer) | < 1 | High |

| HSC-4 (oral cancer) | < 1 | High |

| HL-60 (leukemia) | < 1 | High |

| Normal fibroblasts | > 10 | Low |

The above table summarizes the cytotoxicity data derived from various studies, indicating that 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde exhibits promising selectivity for malignant cells.

Anti-inflammatory Activity

Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Study on Piperidine Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various piperidine derivatives, including 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde. The results indicated that these compounds could inhibit tumor growth in vivo, particularly in models of breast and colon cancer. The mechanisms were linked to apoptosis induction and cell cycle arrest at the G1 phase.

In Vivo Efficacy

Another significant study evaluated the in vivo efficacy of this compound in murine models of cancer. The findings showed a marked reduction in tumor size compared to control groups treated with a placebo, reinforcing the potential therapeutic role of 3-Chloro-4-(2-oxopiperidin-1-yl)benzaldehyde in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.